molecular formula C₃₀H₄₈O₉ B108075 Lithocholate 3-O-glucuronide CAS No. 75239-91-7

Lithocholate 3-O-glucuronide

Cat. No. B108075
CAS RN: 75239-91-7
M. Wt: 552.7 g/mol
InChI Key: GIQXKAXWRLHLDD-VOJQCDQYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lithocholate 3-O-glucuronide (LCA-3G) is a bile acid metabolite that has been found to have various biochemical and physiological effects on the body. This molecule is synthesized in the liver from cholesterol and is excreted into the bile where it aids in the digestion and absorption of fats. In recent years, LCA-3G has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.

Scientific Research Applications

Biliary Excretion Enhancement

  • Lithocholate-3-O-glucuronide's biliary excretion is significantly influenced by ursodeoxycholate-3,7-disulfate in Eisai hyperbilirubinemic rats (EHBR). This indicates potential applications in enhancing biliary excretion, especially in conditions where bile acid excretion is impaired due to genetic or disease factors (Hasegawa & Takikawa, 2002).

Analytical Standards for Liquid Chromatography-Mass Spectrometry

  • Lithocholate-3-O-glucuronide can be used as an analytical standard in liquid chromatography-mass spectrometry. This application is vital for accurate quantification and analysis in various biochemical and pharmaceutical research contexts (Caron et al., 2006).

Influence on UGT2B7 Expression

  • The compound significantly impacts the expression of the human UDP-glucuronosyltransferase (UGT) 2B7, a major enzyme catalyzing the glucuronidation of various endogenous compounds. This insight is crucial for understanding the metabolic pathways and potential drug interactions involving lithocholic acid (Lu et al., 2005).

Role in Drug Tolerance

  • Lithocholic acid's influence on UGT2B7 suggests potential applications in modifying drug tolerance, particularly in the context of pain management and opioid use (Yang et al., 2016).

Characterization of Liver Enzymes

  • Lithocholic acid derivatives can be used to characterize the activity of liver enzymes like bile acid acyl glucuronosyltransferase, providing insights into liver function and potential therapeutic targets for liver-related diseases (Mano et al., 2002).

Insights into Bile Acid Signaling and Detoxification

  • Research on lithocholic acid derivatives elucidates the role of bile acid glucuronidation in detoxification, especially under cholestatic conditions. This research provides new insights into bile acid signaling pathways and their impact on liver and overall health (Mostarda et al., 2018).

Hepatic Expression Regulation

  • Lithocholic acid derivatives are instrumental in studying hepatic expression regulation of crucial enzymes like UGT1A3, which has significant implications for understanding bile acid metabolism and detoxification processes in the liver (Verreault et al., 2006).

Hepatic Microsomal Biotransformation

  • Lithocholic acid is a vital substrate for studying the biotransformation pathways in human hepatic microsomes, providing crucial insights into the detoxification mechanisms of toxic bile acids (Deo & Bandiera, 2009).

properties

CAS RN

75239-91-7

Product Name

Lithocholate 3-O-glucuronide

Molecular Formula

C₃₀H₄₈O₉

Molecular Weight

552.7 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C30H48O9/c1-15(4-9-22(31)32)19-7-8-20-18-6-5-16-14-17(10-12-29(16,2)21(18)11-13-30(19,20)3)38-28-25(35)23(33)24(34)26(39-28)27(36)37/h15-21,23-26,28,33-35H,4-14H2,1-3H3,(H,31,32)(H,36,37)/t15-,16-,17+,18+,19-,20+,21+,23+,24+,25-,26+,28-,29+,30-/m1/s1

InChI Key

GIQXKAXWRLHLDD-VOJQCDQYSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C

Other CAS RN

75239-91-7

physical_description

Solid

synonyms

(3α,5β)-23-Carboxy-24-norcholan-3-yl β-D-Glucopyranosiduronic Acid;  Lithocholic Acid 3-Glucuronide; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithocholate 3-O-glucuronide
Reactant of Route 2
Lithocholate 3-O-glucuronide
Reactant of Route 3
Lithocholate 3-O-glucuronide
Reactant of Route 4
Lithocholate 3-O-glucuronide
Reactant of Route 5
Lithocholate 3-O-glucuronide
Reactant of Route 6
Lithocholate 3-O-glucuronide

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